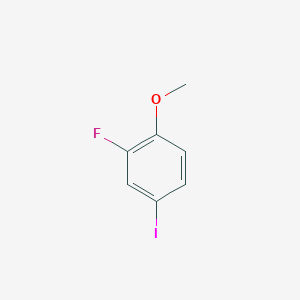

2-Fluoro-4-iodo-1-methoxybenzene

Overview

Description

2-Fluoro-4-iodo-1-methoxybenzene is an organic compound with the molecular formula C7H6FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and methoxy groups at the 2, 4, and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-fluoroanisole (2-fluoro-1-methoxybenzene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Formation of 2-fluoro-4-(substituted)-1-methoxybenzenes.

Oxidation: Formation of 2-fluoro-4-iodo-1-formylbenzene or 2-fluoro-4-iodo-1-carboxybenzene.

Reduction: Formation of this compound derivatives with hydrogen replacing the iodine atom.

Scientific Research Applications

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its halogen substituents significantly influence reactivity, making it a versatile building block in organic synthesis. For instance, it can undergo nucleophilic substitution reactions, which are fundamental in forming complex organic structures.

Synthesis Methods:

- Nucleophilic Aromatic Substitution: The presence of the fluorine and iodine atoms allows for selective substitution reactions, enabling the introduction of various functional groups.

- Cross-Coupling Reactions: 2-Fluoro-4-iodo-1-methoxybenzene can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds that are essential in medicinal chemistry .

Pharmaceutical Applications

The unique structure of this compound makes it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Case Studies:

- Anticancer Activity: Research has indicated that compounds derived from this compound exhibit promising anticancer properties. For example, derivatives have been evaluated for their efficacy against various cancer cell lines, showing significant inhibition rates compared to standard treatments .

- Anti-inflammatory Properties: Some studies have explored the anti-inflammatory potential of related compounds, suggesting that modifications to the methoxy and halogen substituents can enhance biological activity against inflammatory pathways .

Material Science

Beyond biological applications, this compound has implications in material science. Its unique electronic properties make it suitable for developing new materials with specific optical or electronic characteristics.

Applications:

- Organic Light Emitting Diodes (OLEDs): The compound's ability to participate in charge transfer processes positions it as a potential material for use in OLED technology.

- Conductive Polymers: Its incorporation into polymer matrices can enhance conductivity and stability, making it valuable in electronic applications .

Environmental Chemistry

In environmental chemistry, this compound can be studied for its degradation pathways and interactions with environmental pollutants. Understanding its behavior in different environmental conditions can provide insights into its ecological impact.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine and iodine atoms can participate in electrophilic and nucleophilic substitution reactions, respectively, while the methoxy group can undergo oxidation or reduction. These interactions are governed by the electronic and steric properties of the substituents on the benzene ring.

Comparison with Similar Compounds

2-Fluoro-4-iodo-1-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

2-Fluoro-4-iodo-1-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

2-Fluoro-4-bromo-1-methoxybenzene: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness: 2-Fluoro-4-iodo-1-methoxybenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The methoxy group also influences the electronic properties of the benzene ring, making this compound versatile for various chemical transformations.

Biological Activity

2-Fluoro-4-iodo-1-methoxybenzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a fluorine atom, an iodine atom, and a methoxy group on a benzene ring. These substituents influence the compound's reactivity and interaction with biological targets. The molecular formula is C_7H_6F I O, and its molecular weight is approximately 224.02 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound has been investigated for its potential to inhibit fibroblast growth factor receptor 4 (FGFR4). FGFR4 plays a crucial role in cell growth and differentiation, with aberrant expression linked to several cancers, including hepatocellular carcinoma (HCC) .

- Electrophilic Nature : The presence of the iodine atom enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions which are critical for its biological interactions.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit FGFR4 activity, which is associated with tumor growth in various cancers . The inhibition percentage observed in these studies was significant, indicating potential for therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

Case Study 1: FGFR4 Inhibition

In a study focusing on the development of novel FGFR4 inhibitors, this compound was tested alongside other compounds. It demonstrated a notable percentage of inhibition against FGFR4 in cell lines overexpressing FGF19, suggesting its potential as a targeted therapy for cancers associated with this pathway .

| Compound | % Inhibition | Target |

|---|---|---|

| This compound | 63.5% | FGFR4 |

| Fisogatinib | 70% | FGFR4 |

| H3B-6527 | 68% | FGFR4 |

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial activity of halogenated compounds, this compound was tested against various pathogens. Results indicated moderate activity against Gram-positive bacteria, warranting further investigation into its mechanism and efficacy .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the 4-position serves as a primary site for nucleophilic substitution or metal-catalyzed cross-coupling reactions due to its favorable leaving-group properties. Fluorine and methoxy groups influence electronic effects and regioselectivity.

Halogen Exchange Reactions

- Iodine-to-Bromine Substitution :

Treatment with tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile at 100°C replaces iodine with bromine, yielding 2-fluoro-4-bromo-1-methoxybenzene.

Conditions : 16 h reaction time, K₃PO₄ as base, 64–85% yield .

Nucleophilic Aromatic Substitution

- Methoxy Group Reactivity :

The methoxy group can undergo demethylation under strong acidic or oxidative conditions (e.g., BBr₃ or HI) to form phenolic derivatives .

Cross-Coupling Reactions

The iodine substituent enables participation in palladium- or copper-catalyzed coupling reactions, critical for constructing biaryl systems.

Suzuki-Miyaura Coupling

Heck Coupling

- Alkene Partners : Styrene derivatives react via palladium catalysis to form substituted styrenes .

- Key Reagents : Pd(OAc)₂, PPh₃, and DMF at 120°C .

Methoxy Group Oxidation

- Oxidative Demethylation :

Using HI or BBr₃ converts the methoxy group to a hydroxyl group, forming 2-fluoro-4-iodophenol .

Conditions : 1M HCl, 2 h, 70–85% yield .

Reductive Dehalogenation

- Iodine Removal :

Catalytic hydrogenation (H₂/Pd/C) removes iodine, yielding 2-fluoro-1-methoxybenzene .

Ortho-Directing Effects

The fluorine atom at the 2-position exerts strong electron-withdrawing effects, directing electrophilic substitution to the para position relative to the methoxy group .

Comparative Reactivity with Analogues

Experimental Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-iodo-1-methoxybenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Methoxy group introduction : Electrophilic substitution using methanol under acidic conditions (e.g., H₂SO₄) to install the methoxy group at position 1.

Fluorination : Directed ortho-metalation (DoM) with a lithiating agent (e.g., LDA) followed by fluorination with Selectfluor or F₂ gas.

Iodination : Electrophilic iodination using I₂ in the presence of a Lewis acid (e.g., AgOTf) at position 4.

Key considerations :

- Temperature control (<0°C) during lithiation prevents side reactions.

- Solvent polarity (e.g., THF vs. DMF) affects reaction rates and regioselectivity.

- Purification via column chromatography (silica gel, hexane/EtOAc) improves yield (typically 60-75%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and vapor-resistant masks (e.g., NIOSH-approved N95) to prevent inhalation of volatile iodinated byproducts .

- Ventilation : Use fume hoods with ≥100 fpm face velocity for reactions involving iodine or fluorinating agents.

- Waste disposal : Segregate halogenated waste in amber glass containers; collaborate with certified waste management services for incineration .

- Emergency measures : Immediate decontamination with 5% sodium thiosulfate for iodine spills .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- NMR spectroscopy :

- ¹H NMR : Methoxy proton resonance at δ 3.8–4.0 ppm; fluorine coupling (³J~8 Hz) observed in aromatic protons.

- ¹³C NMR : Iodine’s inductive effect deshields C4 (δ ~140 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 266.0 (C₇H₅FIO₂).

- X-ray crystallography (if crystalline): Resolve bond lengths (e.g., C-I ~2.09 Å) and dihedral angles to confirm substituent positions .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate competing pathways in the synthesis of this compound?

- Competing halogenation : Iodination at position 2 can occur if the directing effect of the methoxy group is compromised. Mitigation strategies:

- Use sterically hindered Lewis acids (e.g., BF₃·Et₂O) to enhance para-selectivity.

- Lower reaction temperature (−20°C) to slow kinetic side reactions.

- Fluorine displacement : Fluorine may undergo nucleophilic substitution under basic conditions. Stabilize intermediates via chelation (e.g., using crown ethers) .

- DoM optimization : Pre-complexation with TMEDA improves lithiation efficiency, reducing byproduct formation .

Q. What analytical frameworks are effective for resolving contradictions in biological activity data for derivatives of this compound?

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates.

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track metabolic pathways in vitro.

- Cross-disciplinary validation : Pair biochemical assays (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to verify target binding interactions .

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable independent verification .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate activation barriers for Suzuki-Miyaura coupling. Key parameters:

- Iodine’s leaving group ability (lower ΔG‡ compared to bromine).

- Electron-withdrawing effects of fluorine on aryl ring electron density.

- Solvent modeling : COSMO-RS simulations predict solvent effects on reaction rates (e.g., DMSO enhances oxidative addition in Pd-catalyzed reactions).

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies address challenges in scaling up the synthesis of this compound for preclinical studies?

- Flow chemistry : Continuous iodination in microreactors reduces exothermic risks and improves mixing efficiency.

- Catalyst recovery : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse in coupling reactions.

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

Q. Methodological Notes

Properties

IUPAC Name |

2-fluoro-4-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAKENGNADHGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278850 | |

| Record name | 2-Fluoro-4-iodo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3824-21-3 | |

| Record name | 3824-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-iodo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.